

Physicochemical Properties of 6-Methoxy-1,5-naphthyridin-4-ol: A Technical Guide

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Compound of Interest

Compound Name: 6-Methoxy-1,5-naphthyridin-4-ol

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For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-1,5-naphthyridin-4-ol, a heterocyclic organic compound, belongs to the naphthyridine class of molecules. Naphthyridines are bicyclic aromatic compounds containing two nitrogen atoms, and they are of significant interest in medicinal chemistry due to their diverse biological activities. The substitution pattern, including the methoxy and hydroxyl groups on the 1,5-naphthyridine scaffold of the title compound, can significantly influence its physicochemical properties, and consequently its pharmacokinetic and pharmacodynamic profiles. This technical guide provides a summary of the available physicochemical data for **6-Methoxy-1,5-naphthyridin-4-ol**, outlines standard experimental protocols for their determination, and discusses the implications of these properties for research and drug development.

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems. Key parameters such as solubility, lipophilicity, and ionization state govern its absorption, distribution, metabolism, and excretion (ADME). While experimental data for **6-Methoxy-1,5-naphthyridin-4-ol** is limited in the public domain, a combination of key identifiers and predicted values provides a foundational understanding of its chemical nature.

Chemical Identity

Identifier	Value
IUPAC Name	6-methoxy-1H-1,5-naphthyridin-4-one[1]
Synonyms	4-Hydroxy-6-methoxy-1,5-naphthyridine[2], 6-Methoxy-[2][3]naphthyridin-4-ol
CAS Numbers	23443-25-6[1][2], 443955-22-4
Molecular Formula	C ₉ H ₈ N ₂ O ₂ [1]
Molecular Weight	176.17 g/mol [4]
Canonical SMILES	<chem>COC1=CC=C2N=CC=C(O)C2=N1</chem> [1]
InChI Key	SSMACLPQRSQXHH-UHFFFAOYSA-N[1]

Predicted Physicochemical Data

The following table summarizes computationally predicted physicochemical properties. It is crucial to note that these are not experimental values and should be used as estimations for initial assessment.

Property	Predicted Value
pKa	3.47 ± 0.40[2]
XLogP3-AA	1.1[4]

Tautomerism

A significant physicochemical aspect of **6-Methoxy-1,5-naphthyridin-4-ol** is its potential for tautomerism. The compound can exist in equilibrium between the keto form (6-methoxy-1,5-naphthyridin-4(1H)-one) and the enol form (**6-Methoxy-1,5-naphthyridin-4-ol**). This equilibrium can be influenced by factors such as the solvent, pH, and temperature, and can have a profound impact on the molecule's reactivity and biological interactions.

Tautomeric equilibrium of the core structure.

Experimental Protocols for Physicochemical Property Determination

For a comprehensive understanding of **6-Methoxy-1,5-naphthyridin-4-ol**, experimental determination of its physicochemical properties is essential. The following are standard protocols that can be employed.

1. Melting Point Determination

The melting point provides an indication of the purity of a crystalline solid.

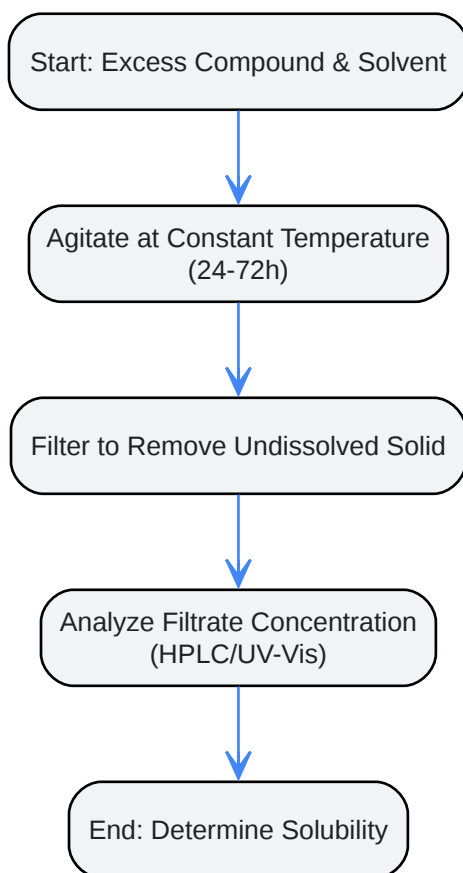
- Methodology: Capillary Method
 - A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end.
 - The capillary tube is placed in a melting point apparatus, which contains a heated block or oil bath and a thermometer.
 - The temperature is raised slowly and steadily.
 - The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. A narrow melting range is indicative of a pure compound.

2. Solubility Determination

Aqueous solubility is a critical factor for drug absorption and formulation.

- Methodology: Shake-Flask Method
 - An excess amount of the solid compound is added to a known volume of a specific solvent (e.g., water, phosphate-buffered saline at a physiological pH of 7.4) in a flask.
 - The flask is sealed and agitated (e.g., on a shaker) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

- The resulting suspension is filtered to remove the undissolved solid.
- The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.



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- To cite this document: BenchChem. [Physicochemical Properties of 6-Methoxy-1,5-naphthyridin-4-ol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1312718#physicochemical-properties-of-6-methoxy-1-5-naphthyridin-4-ol]

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